molecular formula C10H10N2O2 B6333185 Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1160437-59-1

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B6333185
CAS No.: 1160437-59-1
M. Wt: 190.20 g/mol
InChI Key: YTYIYSVECKXQPI-UHFFFAOYSA-N
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Description

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core with a methyl ester at position 4 and a methyl group at position 1.

Properties

IUPAC Name

methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-4-7-8(10(13)14-2)3-5-11-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIYSVECKXQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines .

Scientific Research Applications

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolo[2,3-b]pyridine scaffold : A bicyclic system combining pyrrole and pyridine rings, enabling π-π stacking interactions and hydrogen bonding, which are critical in medicinal chemistry .
  • Substituents : The methyl ester at position 4 enhances solubility and serves as a handle for further functionalization, while the 1-methyl group modulates steric and electronic effects .

Synthetic Routes: Analogous compounds, such as methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7), are synthesized via multi-step reactions involving iminophosphorane intermediates and methyl trans-4-oxo-2-pentenoate in chloroform under inert conditions .

Applications :
Pyrrolo[2,3-b]pyridine derivatives are explored as kinase inhibitors, β-secretase inhibitors for Alzheimer’s disease, and intermediates in pseudopeptide synthesis .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate No 1-methyl group C₉H₈N₂O₂ 176.18 Base scaffold for drug design
Methyl 1-tert-butyl-3-cyano-6-methyl-pyrrolo[2,3-b]pyridine-4-carboxylate 1-tert-butyl, 3-cyano, 6-methyl C₁₄H₁₈N₄O₂ 274.33 Enhanced steric bulk; kinase inhibitors
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-chloro, 2-carboxylate C₉H₇ClN₂O₂ 210.62 Electrophilic reactivity; intermediates
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 5-chloro, 4-carboxylate C₉H₇ClN₂O₂ 210.62 Anticancer agents; halogen-directed coupling
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 6-chloro, 4-carboxylate C₉H₇ClN₂O₂ 210.62 β-secretase inhibition; Alzheimer’s research

Reactivity and Functionalization

  • Halogenated Derivatives : Chloro and bromo substituents (e.g., 4-chloro, 5-bromo) enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for drug diversification .
  • Ester Groups: The methyl ester at position 4 can be hydrolyzed to carboxylic acids for further conjugation, as seen in 3-[(1-methylpyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid (PDB ligand 6EN) .

Physicochemical Properties

  • Solubility : Methyl esters improve solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to free acids .
  • Stability : tert-Butyl and silyloxy groups (e.g., in Compound 29b-30b, ) enhance thermal stability but may reduce metabolic stability .

Biological Activity

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolo[2,3-b]pyridine family. Its structure includes a pyrrole ring fused with a pyridine ring and a carboxylate group, which contributes to its reactivity and biological activity.

Target Receptors

The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play crucial roles in various cellular processes, including proliferation, differentiation, and survival.

Mode of Action

The compound acts as an inhibitor of FGFR activity. By binding to these receptors, it disrupts their signaling pathways, which are often aberrantly activated in cancer cells. The inhibition leads to:

  • Decreased cell proliferation
  • Induction of apoptosis in cancer cells
  • Inhibition of migration and invasion of cancer cells

Anticancer Effects

Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. Notably:

  • In vitro studies demonstrated significant inhibition of 4T1 breast cancer cells , leading to apoptosis through mitochondrial pathways.
  • The compound showed IC50 values indicating effective inhibition against FGFR1, FGFR2, and FGFR3 with values ranging from 7 nM to 712 nM depending on the receptor subtype .

Case Studies and Research Findings

  • Inhibition of Breast Cancer Cell Proliferation
    • A study reported that treatment with this compound resulted in a dose-dependent decrease in the viability of 4T1 cells. The compound induced apoptosis as evidenced by increased reactive oxygen species (ROS) levels and changes in mitochondrial membrane potential .
  • Migration and Invasion Studies
    • The compound significantly reduced the migration and invasion capabilities of 4T1 cells in transwell assays. This effect was associated with downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2), suggesting a mechanism that inhibits tumor metastasis .

Pharmacokinetics

This compound is characterized as a solid at room temperature. Its stability can be influenced by environmental factors such as temperature; thus, it is recommended to store it under refrigeration to maintain its efficacy .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values (nM)
FGFR InhibitionInhibits FGFR signaling pathwaysFGFR1: 7
FGFR2: 9
FGFR3: 25
AntiproliferativeInhibits proliferation of breast cancer cells~1900
Induces ApoptosisPromotes cell death via mitochondrial pathwaysN/A
Migration InhibitionReduces migration/invasion of cancer cellsN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclization of pyridine derivatives with carboxylic acid precursors. A two-step approach involves (i) functionalizing pyrrolo[2,3-b]pyridine intermediates with methyl groups and (ii) esterifying the carboxylic acid moiety. Key conditions include refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like ammonium acetate to promote cyclization . For example, chlorinated analogs are synthesized via direct chlorination of the parent pyrrolo[2,3-b]pyridine scaffold under mild acidic conditions . Yield optimization requires precise control of temperature (60–100°C) and stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.
  • Spectroscopy :

  • NMR : 1H^1H-NMR should show characteristic peaks: δ 3.9–4.1 ppm (ester methyl), δ 7.2–8.0 ppm (aromatic protons), and δ 2.5–3.0 ppm (N-methyl group) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 206.2 (M+H+^+) .
    • Elemental Analysis : Confirmation of C, H, N content within ±0.3% of theoretical values ensures purity .

Q. What are the stability considerations for this compound under laboratory storage?

  • The ester group is hydrolytically sensitive. Storage at 2–8°C in anhydrous conditions (e.g., desiccator with silica gel) is critical. Stability studies show <5% degradation over 6 months when protected from light and moisture . For long-term storage, lyophilization in inert atmospheres (argon) is advised.

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrrolo[2,3-b]pyridine core influence reactivity in cross-coupling reactions?

  • The electron-deficient nature of the pyridine ring enhances reactivity in Suzuki-Miyaura couplings. For instance, brominated derivatives at the 5-position undergo palladium-catalyzed coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) with >80% yield. The methyl ester at the 4-position stabilizes intermediates via resonance, reducing side reactions . Computational DFT studies suggest that electron-withdrawing groups (e.g., -Cl) at the 6-position increase electrophilicity, favoring nucleophilic substitution .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Structural Comparisons : Analogs with chlorine at the 6-position (e.g., Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) show 10-fold higher kinase inhibition due to enhanced H-bonding with ATP-binding pockets .
  • Metabolic Stability : The N-methyl group in the target compound reduces metabolic oxidation compared to unmethylated analogs, as shown in hepatic microsome assays (t1/2_{1/2} = 45 min vs. 12 min) .
  • Data Normalization : Use standardized assays (e.g., FRET-based kinase profiling) to minimize variability between studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict high gastrointestinal absorption (LogP = 1.8) but moderate blood-brain barrier penetration (BBB score = 0.3).
  • Docking Studies : Molecular docking with cytochrome P450 3A4 (CYP3A4) identifies the methyl ester as a site for metabolism. Replacing it with a tert-butyl ester improves metabolic stability (ΔG = -9.2 kcal/mol) .
  • QSAR Models : Hammett σ values for substituents correlate with antibacterial IC50_{50} (R2^2 = 0.89), enabling rational design of electron-withdrawing groups .

Methodological Recommendations

  • Synthetic Protocols : Prioritize Pd(dppf)Cl2_2 as a catalyst for coupling reactions due to its tolerance for steric hindrance .
  • Analytical Workflows : Combine LC-MS with 13C^{13}C-NMR to distinguish regioisomers (e.g., 4-carboxylate vs. 5-carboxylate derivatives) .
  • Data Reproducibility : Report reaction conditions in detail (e.g., degassing steps, catalyst loading) to mitigate batch-to-batch variability .

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